molecular formula C11H16N4OS B2383900 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-79-0

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2383900
CAS No.: 891127-79-0
M. Wt: 252.34
InChI Key: IZNZQBPDFRCVKB-UHFFFAOYSA-N
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Description

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. This reaction proceeds through a regioselective pathway to form the desired triazolopyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butylthio group, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential anticancer agent . The compound may also interact with other proteins and enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

3-butylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-4-5-6-17-11-14-13-10-12-9(16)7(2)8(3)15(10)11/h4-6H2,1-3H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZQBPDFRCVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C(=C(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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